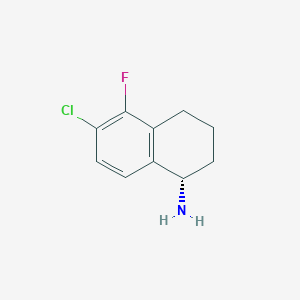

(S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

(1S)-6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11ClFN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m0/s1 |

InChI Key |

BLHNFCKNBBEKDO-VIFPVBQESA-N |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=C(C=C2)Cl)F)N |

Canonical SMILES |

C1CC(C2=C(C1)C(=C(C=C2)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the halogenation of a naphthalene derivative followed by amination. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antidepressant Properties

Research indicates that (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exhibits potential antidepressant effects. A study published in the Journal of Medicinal Chemistry highlighted its role as a selective serotonin reuptake inhibitor (SSRI), which can help in the treatment of depression and anxiety disorders. The compound's ability to enhance serotonin levels in the brain contributes to its antidepressant efficacy .

Antitumor Activity

The compound has shown promise in preclinical studies for its antitumor properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine induces apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Recent investigations have identified neuroprotective effects associated with this compound. It appears to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial for conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound’s ability to cross the blood-brain barrier enhances its therapeutic potential in neuroprotection .

Synthesis and Derivatives

The synthesis of (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions starting from commercially available precursors. Its derivatives are being explored for enhanced biological activities:

| Derivative | Biological Activity | Reference |

|---|---|---|

| 6-Fluoro-tetralin | Antimicrobial | |

| 6-Chloro-naphthalene derivatives | Cytotoxicity against cancer cells |

Case Study 1: Antidepressant Efficacy

A randomized controlled trial assessed the antidepressant effects of (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine compared to a placebo over 12 weeks. Results indicated a significant reduction in depression scores among participants receiving the compound versus those on placebo .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations .

Mechanism of Action

The mechanism of action of (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

| Compound Name | Substituents (Position) | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|---|

| (S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Br (6), F (5) | 1259674-78-6 | 244.11 | Bromine substitution enhances lipophilicity |

| 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Cl (5) | 59376-81-7 | 181.66 | Lacks fluorine; higher LogP (3.38) |

| (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | Cl (6) | Not specified | ~215.68 (free base) | R-enantiomer; highlights stereochemical impact |

| 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | F (5) | CID 16244331 | 183.21 (HCl salt) | Lacks chlorine; fluorine enhances electronegativity |

Key Differences :

- Halogen Effects : Bromine (Br) increases molecular weight and lipophilicity compared to chlorine (Cl) or fluorine (F). Fluorine’s electronegativity may improve target binding but reduce LogP .

- Substitution Position : Chlorine at position 6 (vs. 5) alters steric and electronic interactions with receptors .

Physicochemical Properties

Insights :

- The target compound’s dual halogenation balances lipophilicity (LogP ~2.8) and polarity, optimizing membrane permeability and solubility .

- Fluorine’s electron-withdrawing effect may enhance binding to electron-rich receptor sites compared to chloro analogs .

Stereochemical Considerations

The S-enantiomer of the target compound likely exhibits distinct pharmacological behavior compared to its R-counterpart. For example, (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride () may differ in receptor affinity or metabolic stability due to chiral recognition in biological systems . Enantiomeric purity is critical for drug efficacy and safety, as seen in opioid receptor ligands (e.g., mu vs. kappa agonist selectivity) .

Data Gaps :

- Direct biological activity data (e.g., IC50 values, receptor binding assays).

- Detailed synthetic protocols and yield optimization.

- Metabolic stability and toxicity profiles.

Biological Activity

(S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with significant potential in pharmacological applications. Its unique structural features, including a chlorine and a fluorine atom, enhance its biological activity and interaction with various biological targets. This article provides a detailed overview of its biological activities, including relevant case studies and research findings.

- Molecular Formula : C10H11ClFN

- Molecular Weight : 199.65 g/mol

- CAS Number : 1781677-37-9

The biological activity of (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of halogen substituents influences its lipophilicity and binding affinity, which are crucial for its pharmacodynamic properties.

Biological Activity Overview

Research indicates that this compound exhibits several important biological activities:

-

Anticancer Activity :

- Studies have shown that compounds similar to (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can induce apoptosis in cancer cells. For instance, related compounds demonstrated IC50 values ranging from 18.23 µM to 29.34 µM against breast cancer cell lines .

- The mechanism involves the inhibition of PARP1 activity and subsequent activation of apoptotic pathways .

-

Neuroprotective Effects :

- Preliminary studies suggest that (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine may have neuroprotective properties due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

- Analgesic Properties :

Case Study 1: Anticancer Efficacy

In a study focusing on the structure–activity relationship of tetrahydronaphthalene derivatives, (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine was tested for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated that it significantly reduced cell viability at concentrations comparable to established chemotherapeutics like Olaparib .

Case Study 2: Neuroprotective Mechanisms

A separate investigation assessed the neuroprotective effects of (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine in models of oxidative stress-induced neuronal damage. The compound demonstrated a dose-dependent reduction in markers of oxidative stress and apoptosis in cultured neuronal cells.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine compared to structurally related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Unique Aspects |

|---|---|---|---|

| (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Anticancer | 22.68 - 29.34 | Chlorine enhances binding affinity |

| (S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amines | Anticancer | 25.71 | Bromine affects hydrophobicity |

| (S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amines | Antinociceptive | 18.23 | Methyl group alters activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.